Chemical properties of 2,3-Difluoro-4-iodobenzylamine
Chemical properties of 2,3-Difluoro-4-iodobenzylamine
An In-Depth Technical Guide to the Chemical Properties of 2,3-Difluoro-4-iodobenzylamine
This technical guide offers a comprehensive examination of 2,3-Difluoro-4-iodobenzylamine, a halogenated aromatic amine of significant interest to researchers in medicinal chemistry and materials science. The unique substitution pattern—featuring two ortho-fluorine atoms, a para-iodine atom, and a benzylamine moiety—creates a molecule with a distinct reactivity profile and high potential as a versatile synthetic building block. This document synthesizes available data on analogous structures to provide a robust predictive profile covering its physicochemical properties, reactivity, synthesis, and analytical characterization, grounded in established chemical principles.
The strategic placement of electron-withdrawing fluorine atoms and a synthetically versatile iodine atom on the benzylamine scaffold imparts properties crucial for drug design and complex molecule synthesis. Fluorination is known to enhance metabolic stability and binding affinity, while the iodo group serves as an invaluable handle for carbon-carbon and carbon-heteroatom bond formation.[1][2][3]
Core Compound Data:
| Identifier | Value |
| IUPAC Name | (2,3-Difluoro-4-iodophenyl)methanamine |
| Molecular Formula | C₇H₆F₂IN |
| Molecular Weight | 269.03 g/mol |
| CAS Number | Not assigned (as of early 2026) |
Predicted and Comparative Physicochemical Properties:
Direct experimental data for 2,3-Difluoro-4-iodobenzylamine is not widely available. The following table provides predicted properties based on the analysis of structurally similar compounds, such as 2,4-difluorobenzylamine and 3,4-difluorobenzylamine. These analogs provide a reliable framework for estimating the behavior of the target compound.[4][5]
| Property | Predicted Value for 2,3-Difluoro-4-iodobenzylamine | Comparative Data: 2,4-Difluorobenzylamine[4][5] | Comparative Data: 3,4-Difluorobenzylamine |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Colorless to pale yellow liquid or crystalline solid[4] | Light yellow to brown clear liquid |
| Boiling Point | > 200 °C (estimated) | 129-130 °C[4] | 79 °C (flash point) |
| Density | ~1.8-1.9 g/cm³ (estimated due to iodine) | 1.206 g/cm³[4][5] | 1.21 g/mL |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, THF); Insoluble in water | Soluble in organic solvents, insoluble in water[4][5] | N/A |
| Calculated LogP | ~2.5 - 3.0 (estimated) | 1.3 (XLogP3)[6] | N/A |
Scientist's Note: The significant increase in predicted boiling point and density compared to the difluoro-analogs is directly attributable to the much heavier iodine atom, which increases the molecular weight and enhances intermolecular van der Waals forces. The lipophilicity (LogP) is also expected to be higher due to the large, nonpolar iodine atom.[7]
Synthesis and Purification
A robust and reliable synthesis of 2,3-Difluoro-4-iodobenzylamine can be logically designed via the chemical reduction of its corresponding nitrile precursor, 2,3-Difluoro-4-iodobenzonitrile, which is commercially available.[8] This approach is a standard transformation in organic synthesis for preparing primary amines.
Caption: Proposed synthetic workflow for 2,3-Difluoro-4-iodobenzylamine.
Experimental Protocol: Reduction of 2,3-Difluoro-4-iodobenzonitrile
-
Reactor Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous Tetrahydrofuran (THF) and cool the slurry to 0 °C using an ice bath.
-
Rationale: An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is highly exothermic, necessitating cooling to 0 °C for controlled addition of the substrate.
-
-
Substrate Addition: Dissolve 2,3-Difluoro-4-iodobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Expertise Note: The initial formation of a lithium aluminate complex with the nitrile is followed by reduction. Heating to reflux ensures the reaction goes to completion.
-
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid.
-
Trustworthiness: This specific quenching method is a well-established and safe protocol for neutralizing excess LiAlH₄ and results in a clean separation of the inorganic salts.
-
-
Isolation and Purification: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate. Combine the organic filtrates and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure benzylamine.
Chemical Reactivity and Stability
The reactivity of 2,3-Difluoro-4-iodobenzylamine is dictated by two primary sites: the nucleophilic primary amine and the C-I bond on the electron-deficient aromatic ring.
Caption: Key reactivity sites of 2,3-Difluoro-4-iodobenzylamine.
3.1. Reactivity of the Benzylamine Moiety The primary amine group (-CH₂NH₂) is a potent nucleophile and a weak base. It will readily participate in standard amine chemistry:
-
Acylation: Reacts with acid chlorides or anhydrides to form stable amide bonds, a cornerstone reaction in drug discovery.
-
Reductive Amination: Can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue.
3.2. Reactivity of the Aromatic Ring The electronic nature of the ring is dominated by the strong inductive electron-withdrawing effects (-I) of the two fluorine atoms and, to a lesser extent, the iodine atom.[9]
-
Cross-Coupling Reactions: The carbon-iodine bond is the most reactive site on the ring for transition-metal-catalyzed cross-coupling reactions. This provides a powerful tool for introducing molecular diversity. For example, Suzuki coupling with a boronic acid would form a C-C bond, while Buchwald-Hartwig amination would form a C-N bond.
-
Electrophilic Aromatic Substitution (EAS): The ring is significantly deactivated towards EAS due to the powerful electron-withdrawing nature of the fluorine substituents. Reactions like nitration or halogenation would require harsh conditions and are generally not practical.
-
Nucleophilic Aromatic Substitution (SNAr): While aryl fluorides can undergo SNAr, the C-F bonds in this molecule are not sufficiently activated by other ring substituents (like a para-nitro group) to be easily displaced by nucleophiles.[10] The C-I bond is far more likely to react via metallic insertion.
3.3. Stability and Storage Like many benzylamines, 2,3-Difluoro-4-iodobenzylamine should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from light and oxidizing agents.[4] Amines can slowly oxidize and absorb atmospheric CO₂ over time.
Analytical Characterization
Confirming the identity and purity of 2,3-Difluoro-4-iodobenzylamine requires a suite of standard analytical techniques.
Predicted Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons: Complex multiplet(s) in the ~7.0-7.8 ppm region, showing coupling to fluorine. - Benzylic (CH₂): A singlet or doublet around ~3.9-4.2 ppm. - Amine (NH₂): A broad singlet around ~1.5-2.5 ppm (exchangeable with D₂O).[11] |
| ¹³C NMR | - Aromatic carbons: Multiple signals in the ~110-160 ppm range, with large C-F coupling constants. The carbon attached to iodine will be at a higher field (~90-100 ppm). - Benzylic carbon: A signal around ~40-45 ppm. |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons. This is a definitive technique for confirming the substitution pattern.[12] |
| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z 270.96. The isotopic pattern will be simple as ¹²⁷I is the only naturally occurring isotope. |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[11]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with standard parameters (e.g., 16-32 scans, 2-second relaxation delay).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 1024-2048 scans).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is crucial for verifying the fluorine substitution.
-
Data Processing: Process the data using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak.[13][14]
Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]
-
Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) in positive ion mode.
-
Rationale: ESI is a soft ionization technique ideal for polar molecules like amines, which readily accept a proton to form an [M+H]⁺ ion.
-
-
Mass Analysis: Acquire a full scan spectrum to identify the molecular ion peak at the calculated m/z.
-
Data Analysis: Confirm the molecular weight from the observed parent ion. If desired, fragmentation (MS/MS) can be performed to further confirm the structure.
Applications in Research and Development
2,3-Difluoro-4-iodobenzylamine is not just a chemical curiosity; it is a high-potential intermediate for advanced synthesis.
-
Pharmaceutical Development: As a key building block, it allows for the introduction of a difluorobenzyl moiety into a larger molecule. This group is often used in drug design to block metabolic oxidation at the benzyl position and to modulate pKa and receptor binding interactions.[1][5] The amine allows for straightforward coupling to carboxylic acids to form amides, a common linkage in pharmaceuticals.
-
Agrochemicals: Similar to its analogs, this compound could serve as an intermediate in the synthesis of novel herbicides and insecticides, where fluorination is often used to increase efficacy.[4]
-
Advanced Materials: The dual reactivity (amine and iodide) makes it a candidate for the synthesis of complex polymers or functionalized materials where precise structural control is required.
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